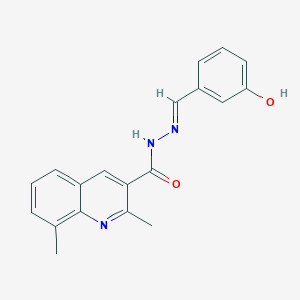![molecular formula C30H27N5OS B306785 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B306785.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of pyrazole and quinoline, which makes it a promising candidate for the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide is not fully understood yet. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of specific enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide have been studied extensively in vitro and in vivo. Some of the reported effects of this compound include anti-inflammatory, anti-tumor, and anti-microbial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide in lab experiments is its high potency and selectivity. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide. Some of the potential areas of research include the development of new synthetic routes for the production of this compound, the identification of its molecular targets, and the evaluation of its safety and efficacy in animal models and clinical trials. Additionally, this compound could also be used as a starting point for the development of new analogs with improved properties and therapeutic potential.
Synthesemethoden
The synthesis of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide involves the reaction of 2,8-dimethyl-4-quinoline thiol with 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride and hydrazine hydrate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Eigenschaften
Produktname |
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide |
|---|---|
Molekularformel |
C30H27N5OS |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5OS/c1-20-12-14-23(15-13-20)30-24(18-35(34-30)25-9-5-4-6-10-25)17-31-33-28(36)19-37-27-16-22(3)32-29-21(2)8-7-11-26(27)29/h4-18H,19H2,1-3H3,(H,33,36)/b31-17+ |
InChI-Schlüssel |
MADDMXLMOGRREE-KBVAKVRCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CSC3=CC(=NC4=C(C=CC=C34)C)C)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=CC(=NC4=C3C=CC=C4C)C)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=CC(=NC4=C(C=CC=C34)C)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)


![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)
![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)

